2,6-Dibromo-4-hydroxybenzonitrile

Vue d'ensemble

Description

2,6-Dibromo-4-hydroxybenzonitrile is a chemical compound known for its applications in various fields, particularly as a herbicide. It is a derivative of benzonitrile and is characterized by the presence of two bromine atoms and a hydroxyl group attached to the benzene ring. This compound is commonly used in agriculture to control broad-leaved weeds among cereal crops .

Mécanisme D'action

Target of Action

The primary target of 2,6-Dibromo-4-hydroxybenzonitrile, also known as Bromoxynil, is the photosystem II complex in chloroplast thylakoid membranes of plants . This complex plays a crucial role in photosynthesis, a process vital for plant growth and survival.

Mode of Action

Bromoxynil operates by inhibiting photosynthesis and ATP formation . It achieves this by binding to the QB-binding niche on the D1 protein of the photosystem II complex . This action blocks electron transport from QA to QB, thereby halting CO2 fixation and the production of ATP and NADPH2, which are essential for plant growth .

Biochemical Pathways

The inhibition of photosynthesis disrupts several biochemical pathways. The primary affected pathway is the light-dependent reactions of photosynthesis, where light energy is converted into chemical energy .

Result of Action

The result of Bromoxynil’s action is the inhibition of plant growth, primarily in broad-leaved weeds . By inhibiting photosynthesis, the compound deprives the plant of the energy needed for growth and survival, leading to plant death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromoxynil. Furthermore, Bromoxynil is moderately toxic to most aquatic and terrestrial biodiversity, with some exceptions such as algae and honeybees, which show low toxicity by the contact route .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-hydroxybenzonitrile can be synthesized through the bromination of 4-hydroxybenzonitrile. An eco-friendly method involves using a brominating reagent comprising a 2:1 mole ratio of bromide to bromate salts in an aqueous acidic medium without any catalyst. This reaction occurs under ambient conditions and yields a highly pure product with a melting point of 189-191°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for extensive agricultural applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dibromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Hydrolysis: This reaction converts the compound into 2,6-dibromo-4-hydroxybenzoic acid.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Requires soil actinobacteria, isobutyronitrile, and conditions of 30°C and pH 8.0.

Substitution: Typically involves nucleophiles that can replace the bromine atoms.

Major Products:

Hydrolysis: Produces 2,6-dibromo-4-hydroxybenzoic acid.

Substitution: Yields various substituted benzonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

2,6-Dibromo-4-hydroxybenzonitrile has several applications in scientific research:

Comparaison Avec Des Composés Similaires

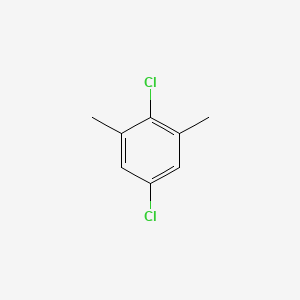

- 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil)

- 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil)

- 2,6-Dichlorobenzonitrile (Dichlobenil)

Comparison:

- Chloroxynil: Similar to 2,6-Dibromo-4-hydroxybenzonitrile but contains chlorine atoms instead of bromine. It is also used as a herbicide but has different degradation pathways and toxicity profiles .

- Ioxynil: Contains iodine atoms and is used similarly in agriculture. It has a higher molecular weight and different environmental persistence compared to this compound .

- Dichlobenil: Used for smaller-scale applications such as gardens and nurseries. It has a different mode of action and is less commonly used in large-scale agriculture .

This compound stands out due to its effectiveness in controlling broad-leaved weeds and its relatively eco-friendly synthesis process .

Propriétés

IUPAC Name |

2,6-dibromo-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIKNENYIJXHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C#N)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592750 | |

| Record name | 2,6-Dibromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74283-33-3 | |

| Record name | 2,6-Dibromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-](/img/structure/B3032967.png)

![diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate](/img/structure/B3032970.png)

![3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3032977.png)

![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)

![2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B3032981.png)

![3-butyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3032985.png)